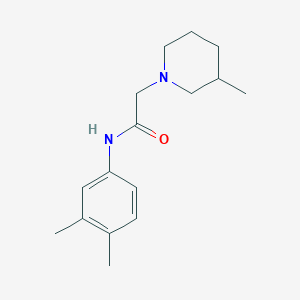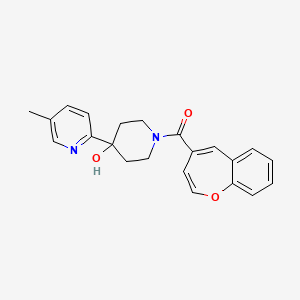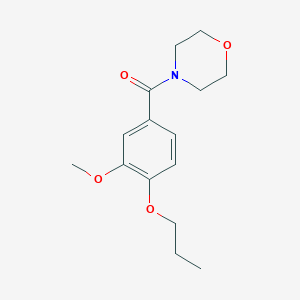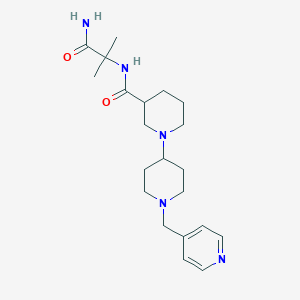![molecular formula C18H13N3O6 B5375036 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5375036.png)
2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone, also known as AC1Q6EZW, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been found to have significant biological activity, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, it has been shown to reduce the levels of reactive oxygen species in cells, which can contribute to oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone in lab experiments is its high potency and specificity. It has been found to have significant biological activity at low concentrations, making it a useful tool for studying various cellular processes. However, one limitation of using 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Further research is also needed to better understand the mechanism of action of 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone and its potential side effects.
Synthesemethoden
The synthesis of 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone can be achieved through a variety of methods, including the reaction of 2-amino-4,6-dihydroxypyrimidine with 2-(4-acetylphenyl)-5-bromo-2-furylboronic acid, followed by the addition of nitroethane and a palladium catalyst. Other methods involve the use of different reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for various diseases. One study found that 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that 2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has anti-cancer properties and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[(Z)-2-[5-(4-acetylphenyl)furan-2-yl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-10(22)11-2-4-12(5-3-11)14-8-6-13(27-14)7-9-15-19-17(23)16(21(25)26)18(24)20-15/h2-9H,1H3,(H2,19,20,23,24)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLNNGDKCVQPCC-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-{[4-hydroxy-6-oxo-5-(3-phenyl-2-propen-1-yl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5374960.png)

![N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5374977.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
![1,9-dimethyl-4-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5374994.png)
methanone](/img/structure/B5375008.png)


![N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)pyridin-2-amine](/img/structure/B5375029.png)

![7-(2-furyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5375048.png)